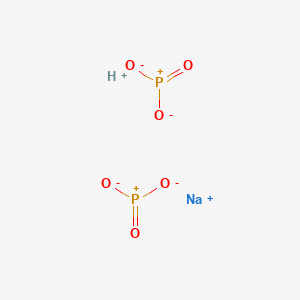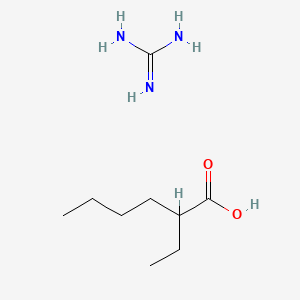
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-heptylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide→2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that act as catalysts in various chemical reactions.
Biology:
Antimicrobial Activity: Studies have shown that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced conductivity or magnetic behavior.
Wirkmechanismus
The mechanism of action of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde Thiosemicarbazone: This compound is similar in structure but lacks the heptyl group.
Salicylaldehyde Thiosemicarbazone: Another similar compound with a different aldehyde group.
Uniqueness: 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is unique due to the presence of the heptyl group, which can influence its solubility, reactivity, and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other thiosemicarbazones.
Eigenschaften
CAS-Nummer |
6623-76-3 |
|---|---|
Molekularformel |
C15H23N3OS |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-heptyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-4-5-8-11-16-15(20)18-17-12-13-9-6-7-10-14(13)19/h6-7,9-10,12,19H,2-5,8,11H2,1H3,(H2,16,18,20)/b17-12+ |
InChI-Schlüssel |
HXVDEWVFBWGMCD-SFQUDFHCSA-N |
Isomerische SMILES |
CCCCCCCNC(=S)N/N=C/C1=CC=CC=C1O |
Kanonische SMILES |
CCCCCCCNC(=S)NN=CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




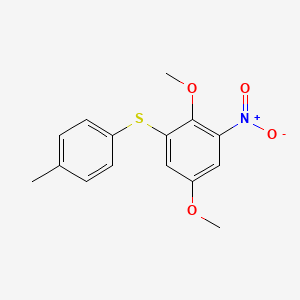
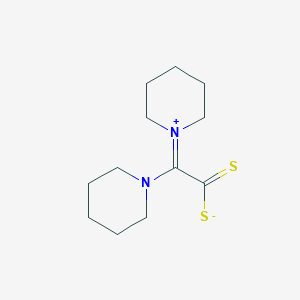
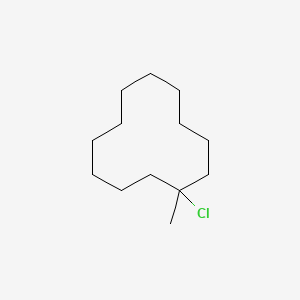

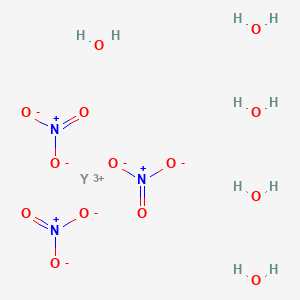
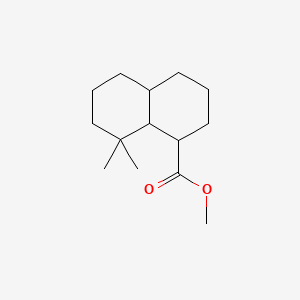
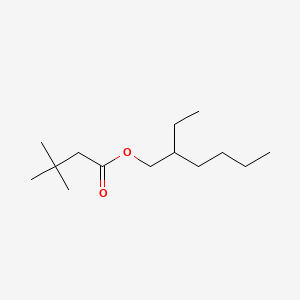

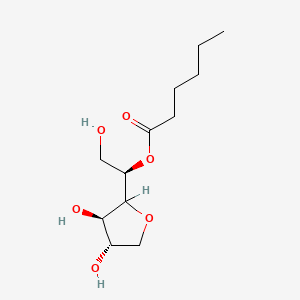
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
